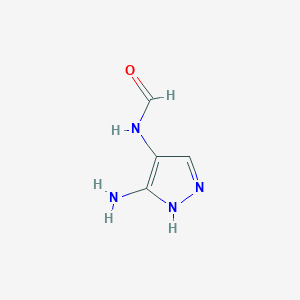

3-Amino-4-formamido pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-formamido pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a formamido group at the 4-position. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and industrial processes . The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-4-formamido pyrazole typically involves the reaction of cyanoacetamide with triethyl orthoformate and hydrazine hydrate in the presence of sulfuric acid . The reaction proceeds through the formation of intermediate products, which are then subjected to suction filtration, rinsing, stoving, and smashing to obtain the final product with high purity and yield .

Industrial Production Methods: Industrial production methods for this compound often follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Formation of Pyrazolo[3,4-d]pyrimidines

3-Amino-4-formamido pyrazole undergoes cyclization with N,N-substituted amides (e.g., DMF, DEF) in the presence of PBr₃ to form pyrazolo[3,4-d]pyrimidines . This one-flask reaction involves:

-

Vilsmeier amidination : Activation of the amide by PBr₃ generates a reactive iminium intermediate.

-

Intermolecular heterocyclization : Hexamethyldisilazane (HMDS) facilitates cyclization, yielding fused pyrimidine rings.

Key Conditions :

| Reagent | Temperature | Time | Yield (%) |

|---|---|---|---|

| DMF + PBr₃ + HMDS | 60–100°C | 3–5 h | 91 |

| DEF + PBr₃ + HMDS | 50–60°C | 4 h | 85 |

Schiff Base Formation

The amino group reacts with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) to form Schiff bases. For example:

Conditions : Ethanol, reflux (3–5 h), catalytic piperidine.

Knoevenagel Condensation

The formamido group participates in reactions with active methylene compounds (e.g., ethyl cyanoacetate):

Formamido Group Oxidation

The formamido moiety (-NHCHO) is oxidized to a carboxylic acid (-COOH) using strong oxidizing agents:

-

KMnO₄ in aqueous pyridine converts this compound to 3-amino-4-carboxy pyrazole .

-

Subsequent esterification with ethanol/H⁺ yields ethyl esters .

Conditions :

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O-pyridine | 80°C | 75 |

Pyrazolopyridines and Pyrimidines

This compound reacts with aldehydes and CH-acids (e.g., acetylacetone, Meldrum’s acid) to form fused heterocycles :

-

This compound + benzaldehyde + acetylacetone → Pyrazolo[3,4-b]pyridine-5-carboxamide .

Conditions : DMF, reflux (2–4 h), yields 70–85%.

Biginelli Reaction

In the presence of urea/thiourea and ethyl acetoacetate , it forms tetrahydropyrimidinones:

Acid-Catalyzed Hydrolysis

The formamido group hydrolyzes to 4-amino-3-carboxamido pyrazole under acidic conditions :

Conditions : 60–95°C, 1–2 h, yield >80%.

Chalcone and Oxadiazole Derivatives

Scientific Research Applications

3-Amino-4-formamido pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by an amino group and a formamido group attached to the pyrazole ring. It is notable for its potential applications in pharmaceuticals and agricultural chemistry due to its structural properties, which allow it to interact effectively with biological systems.

Applications

This compound has several applications:

- Pharmaceuticals It serves as a building block for developing new drugs targeting bacterial infections. It is also an important intermediate in the synthesis of allopurinol, a medicine that can suppress XOD, xanthoglobulin, and xanthine metabolism, stopping it from becoming uric acid. This reduces uric acid production and its content in blood and urine, preventing uric acid from forming crystallization deposition in joints and other tissues .

- Agricultural Chemistry Due to its unique structural properties, the compound can effectively interact with biological systems.

- Pyrazole Biomolecules Pyrazole biomolecules have anti-inflammatory and anticancer agent properties .

Research

Research indicates that this compound exhibits significant biological activities.

Reactivity

The reactivity of this compound is influenced by its functional groups. The amino group can participate in nucleophilic substitutions, while the formamido group can engage in condensation reactions.

Properties

This compound is unique due to its specific combination of amino and formamido groups, which enhances its reactivity and biological activity compared to other similar compounds. Its ability to participate in diverse reactions makes it a versatile building block in chemical synthesis.

Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-1H-pyrazole | Contains an amino group at position 3 | Known for its anti-inflammatory effects |

| 4-Amino-1H-pyrazole | Amino group at position 4 | Exhibits strong antibacterial activity |

| 5-Amino-1H-pyrazole | Amino group at position 5 | Potential use as a neuroprotective agent |

| 3-Amino-5-methylpyrazole | Methyl substitution at position 5 | Enhanced lipophilicity affecting bioavailability |

| 3-Amino-1,2,4-triazole | Triazole ring instead of pyrazole | Different biological activity profile |

Mechanism of Action

The mechanism of action of 3-Amino-4-formamido pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as p38MAPK and various kinases, which play crucial roles in cellular signaling and metabolic processes . By binding to these targets, the compound can modulate their activity, leading to therapeutic effects in various diseases .

Comparison with Similar Compounds

3-Aminopyrazole: Similar structure but lacks the formamido group.

4-Aminopyrazole: Similar structure but lacks the amino group at the 3-position.

5-Aminopyrazole: Similar structure but lacks the formamido group and has the amino group at the 5-position.

Uniqueness: 3-Amino-4-formamido pyrazole is unique due to the presence of both amino and formamido groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-4-formamido pyrazole derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : A widely used method involves condensation of pyrazole precursors with aldehydes or ketones under reflux conditions. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst produces pyrazole analogs . Optimization of solvent (e.g., absolute ethanol vs. toluene), temperature, and catalyst (e.g., acetic acid vs. biocatalysts like guar gum) significantly impacts yield and purity. Recrystallization with ethyl acetate is often employed for purification .

- Key Reaction Variables :

| Variable | Impact |

|---|---|

| Solvent polarity | Affects solubility of intermediates |

| Catalyst type | Influences reaction rate and by-product formation |

| Reflux duration | Longer durations may improve yield but risk decomposition |

Q. How are spectroscopic techniques (FTIR, NMR) applied to confirm the structure of this compound derivatives?

- Methodological Answer :

- FTIR : Characteristic peaks include C=O stretch (~1670 cm⁻¹ for formamido groups) and N-H stretches (~3300 cm⁻¹ for primary amines) .

- ¹H NMR : Pyrazole ring protons appear as singlets (δ 8.4–9.0 ppm), while formamido protons (NH) resonate at δ 7.5–8.5 ppm. Integration ratios help confirm substituent positions .

- Comparative Analysis : Match experimental data with reference spectra from databases or prior studies (e.g., pyrazole derivatives in ).

Q. What role does the amino group play in the reactivity of this compound?

- Methodological Answer : The amino group facilitates nucleophilic substitution or condensation reactions. For instance, it reacts with aldehydes to form Schiff bases or participates in multicomponent reactions (e.g., imidazo[1,2-b]pyrazole synthesis via four-component reactions) . Steric and electronic effects of substituents on the pyrazole ring modulate reactivity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives against bacterial targets?

- Methodological Answer : Molecular docking studies (e.g., with S. aureus DNA gyrase B) reveal binding modes. Pyrazole and phenol rings form hydrogen bonds with active-site residues (e.g., Asp73, Tyr109), while the formamido group enhances hydrophobic interactions . Use software like AutoDock Vina to calculate binding energies (ΔG ≤ -8 kcal/mol suggests strong binding). Validate predictions with in vitro assays (e.g., MIC testing).

Q. How to resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer :

- Data Triangulation : Compare bioactivity data across studies using standardized assays (e.g., broth microdilution for antimicrobial activity).

- Structural Analysis : Minor substituent changes (e.g., methyl vs. trifluoromethyl groups) drastically alter bioactivity. For example, trifluoromethyl groups enhance lipophilicity and membrane penetration .

- Case Study : Derivatives with para-substituted aryl groups show higher S. aureus inhibition than ortho-substituted analogs due to improved steric compatibility .

Q. What strategies optimize chemoselectivity in pyrazole functionalization (e.g., avoiding by-products in cyanomethylation reactions)?

- Methodological Answer :

- Base Selection : Strong bases like DBU favor pyrazole cyclization over side reactions (e.g., parasubstituted cyanomethyl benzoates are minimized with DBU vs. NaH) .

- Temperature Control : Low temperatures (0–5°C) suppress undesired nucleophilic attacks .

- By-Product Mitigation : Use chromatographic or recrystallization techniques to isolate target compounds (e.g., pyrazolo[4,3-d]pyrimidines vs. cyanomethyl esters) .

Q. How do substituents at the 4-position of the pyrazole ring influence isomer ratios in methylation reactions?

- Methodological Answer : Bulky substituents (e.g., methylthio groups) sterically hinder methylation at the 1-position, favoring 3-amino-1-methyl isomers. Electronic effects (e.g., electron-withdrawing formamido groups) direct methylation to the less electron-rich nitrogen. Experimental validation via ¹H NMR and X-ray crystallography is critical .

Properties

Molecular Formula |

C4H6N4O |

|---|---|

Molecular Weight |

126.12 g/mol |

IUPAC Name |

N-(5-amino-1H-pyrazol-4-yl)formamide |

InChI |

InChI=1S/C4H6N4O/c5-4-3(6-2-9)1-7-8-4/h1-2H,(H,6,9)(H3,5,7,8) |

InChI Key |

QIQAQXXQTIXPIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=C1NC=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.